molecular formula C12H15NO3S B1380030 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione CAS No. 1502731-71-6

2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione

Cat. No.: B1380030
CAS No.: 1502731-71-6
M. Wt: 253.32 g/mol
InChI Key: AVRHCRBJGROKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, fused with a phenyl group and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-acetylbenzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidine ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinediones depending on the nucleophile used.

Scientific Research Applications

2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its anti-inflammatory and antidiabetic properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: Known for its use in the treatment of type 2 diabetes.

    Troglitazone: Previously used as an antidiabetic agent but withdrawn due to safety concerns.

Uniqueness

2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione is unique due to its specific structural features, such as the acetyl group on the phenyl ring, which may confer distinct biological activities compared to other thiazolidinediones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9-7-13(17(15,16)8-9)12-5-3-4-11(6-12)10(2)14/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHCRBJGROKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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